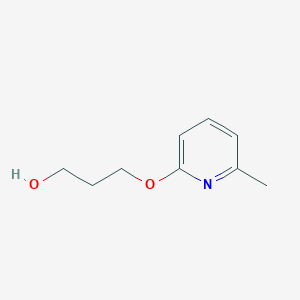

3-(6-Methylpyridin-2-yloxy)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-Methylpyridin-2-yloxy)propan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ It features a pyridine ring substituted with a methyl group at the 6-position and an oxypropanol group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 6-methyl-2-hydroxypyridine and 3-chloropropanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Procedure: The 6-methyl-2-hydroxypyridine is reacted with 3-chloropropanol in the presence of the base. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Methylpyridin-2-yloxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The oxypropanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: The major products include 3-(6-Methylpyridin-2-yloxy)propanal and 3-(6-Methylpyridin-2-yloxy)propanoic acid.

Reduction: The major products include 3-(6-Methylpyridin-2-yloxy)propan-1-amine.

Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-(6-Methylpyridin-2-yloxy)propan-1-ol serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it an important intermediate in organic synthesis.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). |

| Reduction | This compound can be reduced to yield different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). |

| Substitution | The oxypropanol side chain can be substituted with other functional groups under appropriate conditions, expanding its utility in synthetic chemistry. |

Industrial Production

In industrial settings, the production of this compound typically follows optimized synthetic routes that ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent production quality.

Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features facilitate interactions with various biological targets, leading to potential therapeutic applications.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, making them candidates for developing new antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(6-Methylpyridin-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. The oxypropanol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Pyridyloxy)propan-1-ol: Lacks the methyl group at the 6-position, which can influence its reactivity and interactions.

3-(6-Methylpyridin-2-yloxy)butan-1-ol: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.

3-(6-Methylpyridin-2-yloxy)propan-2-ol: The hydroxyl group is at a different position, altering its chemical behavior.

Uniqueness

3-(6-Methylpyridin-2-yloxy)propan-1-ol is unique due to the specific positioning of the methyl group and the oxypropanol group. This configuration can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.

Actividad Biológica

Introduction

3-(6-Methylpyridin-2-yloxy)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an ether functional group. Its molecular formula is C11H15NO, and it has a molecular weight of approximately 179.25 g/mol. The compound is known to exhibit certain physicochemical properties that influence its biological activity, including solubility and stability.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : It affects cell signaling pathways, notably the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to changes in gene expression related to cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has moderate bioavailability and metabolic stability. Studies suggest that the presence of the methyl group on the pyridine enhances its metabolic stability compared to other similar compounds .

Toxicological Profile

While this compound shows potential therapeutic effects, it also poses risks. It has been classified as causing skin and eye irritation, which necessitates careful handling in laboratory settings .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Cell Viability Assays : In vitro studies demonstrated that at low concentrations, the compound promotes cell viability in various cell lines, while higher concentrations lead to cytotoxic effects.

- Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in significant changes in metabolic activity and organ function, suggesting potential therapeutic applications in metabolic disorders .

- Comparative Studies : Comparative studies with structurally related compounds have highlighted the unique efficacy of this compound in inhibiting specific cellular pathways without affecting others, indicating a selective action mechanism .

Data Tables

| Study Type | Concentration Range (μM) | Effect Observed |

|---|---|---|

| Cell Viability | 0.1 - 10 | Increased viability at low doses |

| Cytotoxicity | 50 - 200 | Significant cell death observed |

| Enzyme Inhibition | Varies | Inhibition of cytochrome P450 |

Propiedades

IUPAC Name |

3-(6-methylpyridin-2-yl)oxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEVJSKOJXQXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.